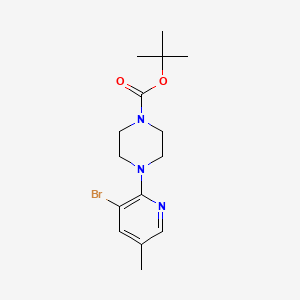
tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate
Overview
Description
“tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C15H22BrN3O2 . It has a molecular weight of 400.27 . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using X-ray diffraction . The InChI code for the compound is 1S/C16H22BrN3O4/c1-16(2,3)24-15(22)20-7-5-19(6-8-20)13-12(17)9-11(10-18-13)14(21)23-4 .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a melting point of 90 - 92°C .
Scientific Research Applications
Synthesis and Characterization
Tert-butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate and its derivatives are often synthesized and characterized for their chemical properties. For instance, Sanjeevarayappa et al. (2015) synthesized a related compound using a condensation reaction, which was then characterized by various spectroscopic techniques and single-crystal X-ray diffraction data (Sanjeevarayappa et al., 2015). Similarly, Gumireddy et al. (2021) prepared a sterically congested piperazine derivative using a modified Bruylants approach, highlighting its novel chemistry and pharmacologically useful core (Gumireddy et al., 2021).
Biological Evaluation
These compounds are also evaluated for their biological activities. The compound synthesized by Sanjeevarayappa et al. was screened for in vitro antibacterial and anthelmintic activity, showing moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
Detailed analysis of the molecular structure is a common aspect of research on these compounds. For example, Mamat et al. (2012) reported the crystal and molecular structure of a related piperazine-carboxylate, discussing bond lengths and angles typical for this type of compound (Mamat et al., 2012).
Anticorrosive Properties
Research also extends to the investigation of anticorrosive properties. Praveen et al. (2021) studied the anticorrosive behavior of a novel tert-butyl piperazine-1-carboxylate derivative for carbon steel in corrosive environments, finding substantial inhibition efficiency (Praveen et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is often used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions and the presence of other reactants.
Mode of Action
As an intermediate in organic synthesis, its mode of action would largely depend on the specific chemical reactions it is involved in .
Biochemical Pathways
As an intermediate in organic synthesis, it may be involved in a variety of biochemical pathways depending on the specific reactions it is used in .
Pharmacokinetics
As an intermediate in organic synthesis, its pharmacokinetic properties would likely depend on the specific compounds it is synthesized into .
Result of Action
As an intermediate in organic synthesis, its effects would largely depend on the specific compounds it is synthesized into .
Action Environment
As an intermediate in organic synthesis, these factors would likely depend on the specific reaction conditions .
Biochemical Analysis
Biochemical Properties
tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate: plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The interactions between This compound and biomolecules are primarily mediated through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, This compound can modulate the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of This compound involves its binding interactions with target biomolecules. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity. It may also interact with transcription factors, influencing gene expression. The binding interactions are typically mediated through hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme or compound-protein complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. It is essential to determine the optimal dosage to achieve the desired effects without causing toxicity. High doses of This compound may result in adverse effects, including toxicity and organ damage .
Metabolic Pathways
This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may influence metabolic flux and alter the levels of specific metabolites. Understanding the metabolic pathways of This compound is crucial for predicting its pharmacokinetics and potential interactions with other compounds .
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of This compound can influence its biological activity and efficacy .
Subcellular Localization
The subcellular localization of This compound is an essential factor that affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of This compound can provide insights into its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
tert-butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O2/c1-11-9-12(16)13(17-10-11)18-5-7-19(8-6-18)14(20)21-15(2,3)4/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNRNZIQONRTPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N2CCN(CC2)C(=O)OC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675392 | |
| Record name | tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-02-2 | |
| Record name | tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}aniline](/img/structure/B1372295.png)
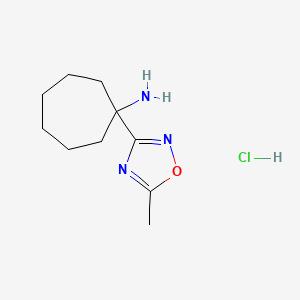

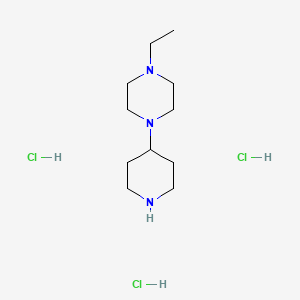
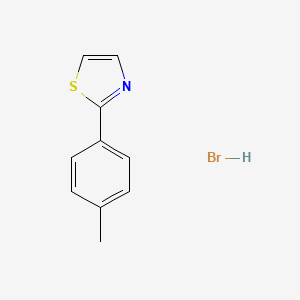
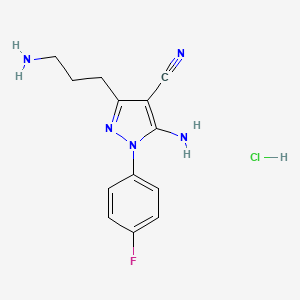
![ethyl 4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B1372306.png)
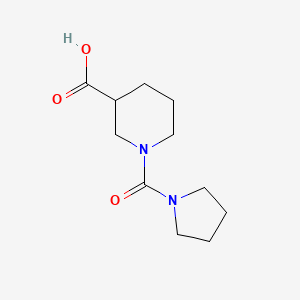
![1-[4-(1-aminoethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide hydrochloride](/img/structure/B1372310.png)

![1-(2,4-dimethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1372312.png)
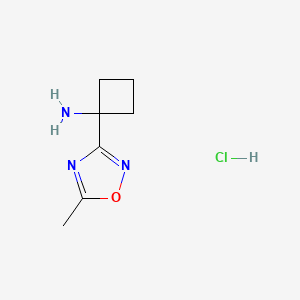
![2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)ethanamine hydrochloride](/img/structure/B1372316.png)
